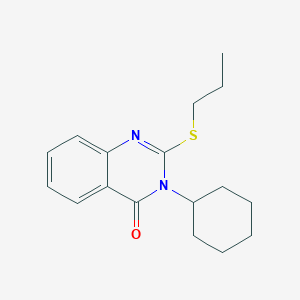![molecular formula C20H21N3O3 B11640533 N-[1-(4-Hydroxy-piperidine-1-carbonyl)-2-pyridin-3-yl-vinyl]-benzamide](/img/structure/B11640533.png)
N-[1-(4-Hydroxy-piperidine-1-carbonyl)-2-pyridin-3-yl-vinyl]-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-Hidroxi-piperidina-1-carbonil)-2-piridin-3-il-vinil]-benzamida es un compuesto orgánico complejo que presenta un anillo de piperidina, un anillo de piridina y un grupo benzamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[1-(4-Hidroxi-piperidina-1-carbonil)-2-piridin-3-il-vinil]-benzamida típicamente involucra múltiples pasos, comenzando con precursores fácilmente disponibles. Un método común involucra la reacción de 4-hidroxi-piperidina con un agente de acilación adecuado para formar el intermedio de piperidina carbonilo. Este intermedio se acopla luego con un derivado de piridina en condiciones controladas para formar el producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Se pueden emplear técnicas como la química de flujo continuo y el uso de catalizadores avanzados para mejorar la eficiencia del proceso de síntesis. Las condiciones de reacción, incluida la temperatura, la presión y la elección del disolvente, se controlan cuidadosamente para maximizar la producción del compuesto objetivo.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[1-(4-Hidroxi-piperidina-1-carbonil)-2-piridin-3-il-vinil]-benzamida puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo en el anillo de piperidina se puede oxidar para formar una cetona o un aldehído.
Reducción: El grupo carbonilo se puede reducir para formar un alcohol.
Sustitución: El grupo benzamida puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio o trióxido de cromo para la oxidación, agentes reductores como borohidruro de sodio o hidruro de aluminio y litio para la reducción y nucleófilos como aminas o tioles para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el disolvente y el pH, se optimizan según la transformación deseada.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del grupo hidroxilo puede producir una cetona, mientras que la reducción del grupo carbonilo puede producir un alcohol. Las reacciones de sustitución pueden conducir a la formación de diversas benzamidas sustituidas.
Aplicaciones Científicas De Investigación
N-[1-(4-Hidroxi-piperidina-1-carbonil)-2-piridin-3-il-vinil]-benzamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas y como un reactivo en diversas transformaciones orgánicas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas sus interacciones con enzimas y receptores.
Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en el desarrollo de nuevos medicamentos para tratar diversas enfermedades.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de N-[1-(4-Hidroxi-piperidina-1-carbonil)-2-piridin-3-il-vinil]-benzamida involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos y modular su actividad, lo que lleva a diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y la naturaleza de las moléculas objetivo.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de piperidina, como la 4-hidroxipiperidina, y derivados de piridina, como los compuestos 2-piridinil. Estos compuestos comparten similitudes estructurales con N-[1-(4-Hidroxi-piperidina-1-carbonil)-2-piridin-3-il-vinil]-benzamida, pero pueden diferir en sus grupos funcionales específicos y su arquitectura molecular general.
Singularidad
N-[1-(4-Hidroxi-piperidina-1-carbonil)-2-piridin-3-il-vinil]-benzamida es única debido a su combinación de un anillo de piperidina, un anillo de piridina y un grupo benzamida. Esta estructura única confiere propiedades químicas y biológicas específicas que la distinguen de otros compuestos similares.
Propiedades
Fórmula molecular |
C20H21N3O3 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
N-[(Z)-3-(4-hydroxypiperidin-1-yl)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C20H21N3O3/c24-17-8-11-23(12-9-17)20(26)18(13-15-5-4-10-21-14-15)22-19(25)16-6-2-1-3-7-16/h1-7,10,13-14,17,24H,8-9,11-12H2,(H,22,25)/b18-13- |
Clave InChI |
KRTRHYMULONWQA-AQTBWJFISA-N |
SMILES isomérico |
C1CN(CCC1O)C(=O)/C(=C/C2=CN=CC=C2)/NC(=O)C3=CC=CC=C3 |
SMILES canónico |
C1CN(CCC1O)C(=O)C(=CC2=CN=CC=C2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11640450.png)
![2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640459.png)
![2,5-Dioxoazolidinyl 2-(1,3-dioxobenzo[c]azolidin-2-yl)-3-methylbutanoate](/img/structure/B11640466.png)
![(4Z)-4-[4-(dimethylamino)benzylidene]-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11640474.png)


![Methyl 3-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl}-5-nitrobenzoate](/img/structure/B11640498.png)
![2,5-Pyrrolidinedione, 3-(4-ethyl-1-piperazinyl)-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11640501.png)
![(6Z)-2-butyl-5-imino-6-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640504.png)
![(5E)-1-(2-fluorophenyl)-5-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640508.png)

![5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640517.png)
![6-iodo-3-(4-methoxyphenyl)-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11640523.png)
![3-(2-methylphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11640525.png)
